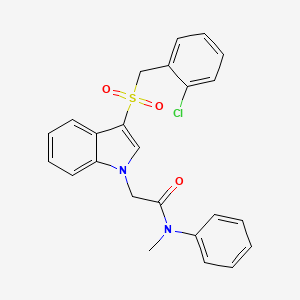

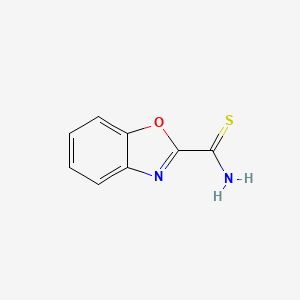

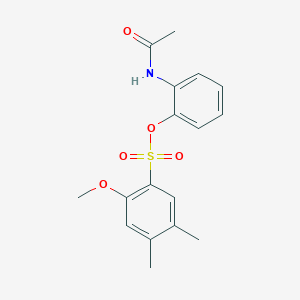

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of one-pot sequential synthesis methods . For instance, new antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole were synthesized by an environmentally friendly method, using water as a reaction medium . These compounds were prepared by one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .Chemical Reactions Analysis

The chemical reactions of a compound are determined by its functional groups and the conditions under which it is subjected. Alcohols, for example, react with the strongly acidic hydrogen halides HCl, HBr, and HI . Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide is explored in the context of synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial applications. A study by Darwish et al. (2014) focused on creating these compounds with potential as antimicrobial agents, emphasizing their promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition for Therapeutic Applications

The compound's relevance extends to the synthesis of molecules with enzyme inhibitory properties, particularly in targeting beta-carbonic anhydrases from fungal pathogens, which are crucial for developing antifungal therapeutics. Güzel et al. (2010) demonstrated that substituted-phenyl-1H-indole-5-sulfonamides, sharing a structural motif with 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide, are strong inhibitors of these enzymes, offering insights into potential antifungal strategies (Güzel, Maresca, Hall, Scozzafava, Mastrolorenzo, Mühlschlegel, & Supuran, 2010).

Photoregulated Pharmaceutical Release

Another application involves the development of photoresponsive molecularly imprinted hydrogels for controlled pharmaceutical release in aqueous media. Gong, Wong, and Lam (2008) explored using azobenzene-containing functional monomers, similar in structural complexity to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide, for fabricating hydrogels capable of photoregulated drug release, highlighting the potential for creating responsive drug delivery systems (Gong, Wong, & Lam, 2008).

Cancer Detection and Imaging

In cancer research, water-soluble near-infrared dyes related to 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide are synthesized for cancer detection using optical imaging. Pham, Medarova, and Moore (2005) developed a dye demonstrating increased quantum yield and stability, offering new avenues for non-invasive cancer detection through molecular imaging (Pham, Medarova, & Moore, 2005).

Eigenschaften

IUPAC Name |

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-26(19-10-3-2-4-11-19)24(28)16-27-15-23(20-12-6-8-14-22(20)27)31(29,30)17-18-9-5-7-13-21(18)25/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSQFIQIOOIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2456811.png)

![N-[[4-(Trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2456816.png)

![(E)-5-(2,5-dimethoxybenzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2456832.png)

![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenoxy)-2-butanone](/img/structure/B2456833.png)